Cas no 1851896-95-1 (Cyclopropaneacetaldehyde, 1-(aminomethyl)-α-hydroxy-)

Cyclopropaneacetaldehyde, 1-(aminomethyl)-α-hydroxy- 化学的及び物理的性質
名前と識別子
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- Cyclopropaneacetaldehyde, 1-(aminomethyl)-α-hydroxy-
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- インチ: 1S/C6H11NO2/c7-4-6(1-2-6)5(9)3-8/h3,5,9H,1-2,4,7H2
- InChIKey: RECKGSHIPOULOR-UHFFFAOYSA-N
- ほほえんだ: C(C1(CC1)CN)(O)C=O
Cyclopropaneacetaldehyde, 1-(aminomethyl)-α-hydroxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-682607-0.5g |
2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde |
1851896-95-1 | 0.5g |
$1302.0 | 2023-06-03 | ||
Enamine | EN300-682607-10.0g |
2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde |
1851896-95-1 | 10g |
$5837.0 | 2023-06-03 | ||
Enamine | EN300-682607-1.0g |
2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde |
1851896-95-1 | 1g |
$1357.0 | 2023-06-03 | ||
Enamine | EN300-682607-2.5g |
2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde |
1851896-95-1 | 2.5g |
$2660.0 | 2023-06-03 | ||
Enamine | EN300-682607-5.0g |
2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde |
1851896-95-1 | 5g |
$3935.0 | 2023-06-03 | ||
Enamine | EN300-682607-0.05g |
2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde |
1851896-95-1 | 0.05g |
$1140.0 | 2023-06-03 | ||
Enamine | EN300-682607-0.1g |
2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde |
1851896-95-1 | 0.1g |
$1195.0 | 2023-06-03 | ||
Enamine | EN300-682607-0.25g |
2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetaldehyde |
1851896-95-1 | 0.25g |
$1249.0 | 2023-06-03 |
Cyclopropaneacetaldehyde, 1-(aminomethyl)-α-hydroxy- 関連文献
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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7. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
Cyclopropaneacetaldehyde, 1-(aminomethyl)-α-hydroxy-に関する追加情報
Cyclopropaneacetaldehyde, 1-(aminomethyl)-α-hydroxy- (CAS No. 1851896-95-1): A Comprehensive Overview
Cyclopropaneacetaldehyde, 1-(aminomethyl)-α-hydroxy- (CAS No. 1851896-95-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the class of cyclopropane derivatives, which are known for their strained ring structure and reactivity. The presence of both aminomethyl and hydroxy functional groups in this molecule makes it a versatile intermediate for synthesizing more complex bioactive molecules.
The cyclopropane ring in Cyclopropaneacetaldehyde, 1-(aminomethyl)-α-hydroxy- is a key structural motif that contributes to its chemical properties. Cyclopropane rings are often used in drug design because of their ability to mimic double bonds or act as rigid spacers, influencing the conformational flexibility of molecules. Researchers are particularly interested in this compound for its potential role in developing enzyme inhibitors and receptor modulators, which are critical in treating various diseases.
One of the most searched questions related to Cyclopropaneacetaldehyde, 1-(aminomethyl)-α-hydroxy- is its synthetic applications. This compound serves as a valuable building block in organic synthesis, especially in the preparation of amino alcohols and heterocyclic compounds. Its reactive aldehyde group allows for further functionalization, making it a popular choice for constructing complex molecular architectures. Recent studies have explored its use in asymmetric synthesis, where chiral centers are introduced to create enantiomerically pure compounds for pharmaceutical use.
Another trending topic in the scientific community is the biological activity of Cyclopropaneacetaldehyde, 1-(aminomethyl)-α-hydroxy-. Preliminary research suggests that derivatives of this compound may exhibit anti-inflammatory or neuroprotective effects, though further studies are needed to confirm these findings. The compound's ability to interact with biological targets, such as enzymes or receptors, makes it a promising candidate for drug discovery programs.
From a market perspective, the demand for Cyclopropaneacetaldehyde, 1-(aminomethyl)-α-hydroxy- is steadily increasing, driven by its applications in medicinal chemistry and biotechnology. Suppliers and manufacturers are focusing on optimizing synthetic routes to produce this compound with high purity and yield, ensuring its availability for research and development purposes. The compound's CAS number, 1851896-95-1, is frequently used in patent filings and scientific literature, highlighting its importance in innovation.
For researchers working with Cyclopropaneacetaldehyde, 1-(aminomethyl)-α-hydroxy-, handling and storage recommendations are often sought after. While the compound is not classified as hazardous under standard regulations, it should be stored in a cool, dry place, away from strong oxidizing agents. Proper personal protective equipment (PPE), such as gloves and lab coats, is recommended when handling this chemical to ensure safety.
In summary, Cyclopropaneacetaldehyde, 1-(aminomethyl)-α-hydroxy- (CAS No. 1851896-95-1) is a compound of growing interest in scientific and industrial circles. Its unique structure, synthetic versatility, and potential biological activities make it a valuable asset in drug discovery and organic synthesis. As research continues to uncover new applications, this compound is poised to play an even more significant role in advancing pharmaceutical and biochemical innovations.
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